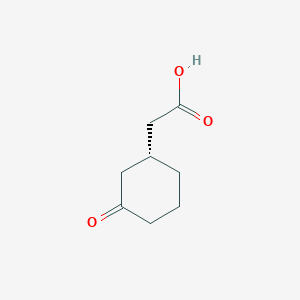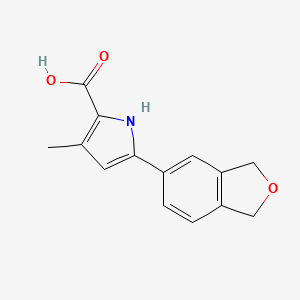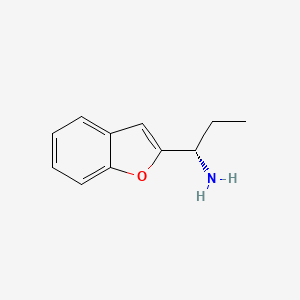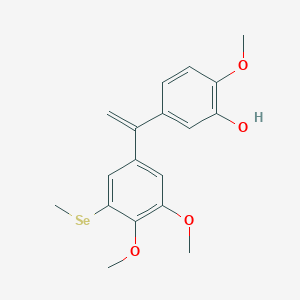
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol is an organic compound that features a unique combination of methoxy and methylselanyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxyphenol.
Formation of the Vinyl Group: The vinyl group is introduced through a Wittig reaction, where 3,4-dimethoxybenzaldehyde is reacted with a suitable phosphonium ylide.
Introduction of the Methylselanyl Group: The methylselanyl group is introduced via a nucleophilic substitution reaction using a methylselanyl reagent.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(1-(3,4-Dimethoxyphenyl)vinyl)-2-methoxyphenol: Lacks the methylselanyl group.
5-(1-(3,4-Dimethoxy-5-(methylthio)phenyl)vinyl)-2-methoxyphenol: Contains a methylthio group instead of a methylselanyl group.
Uniqueness
The presence of the methylselanyl group in 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol imparts unique chemical and biological properties, distinguishing it from similar compounds. This group may enhance the compound’s reactivity and potential biological activities.
Properties
Molecular Formula |
C18H20O4Se |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
5-[1-(3,4-dimethoxy-5-methylselanylphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20O4Se/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(22-4)17(10-13)23-5/h6-10,19H,1H2,2-5H3 |
InChI Key |
FNZXVGRCMOAMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)[Se]C)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
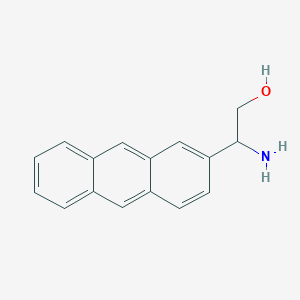
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
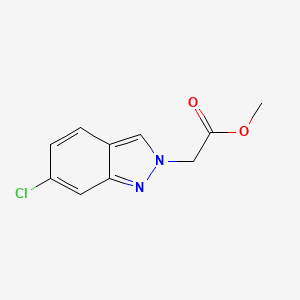
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13033365.png)
